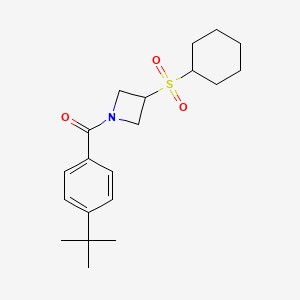

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

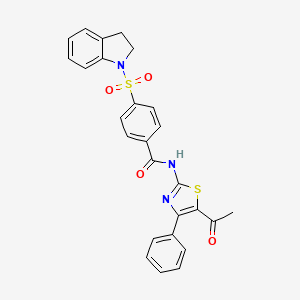

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, also known as CT-1812 or J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has gained attention in the scientific community due to its ability to improve cognitive function and memory in animal models.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Organic Transformations

Nitrone Equivalents and Hydroxylamine Derivatives : The synthesis and utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents have been explored. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

Pyrrole Derivatives Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives, which are crucial in medicinal chemistry, has been developed. This method involves using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base, demonstrating a cost-effective approach for synthesizing pyrrole derivatives with good yields (Kaur & Kumar, 2018).

Bicyclic β-Lactam Carboxylic Esters : Research on the tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis has been conducted to construct bicyclic β-lactam carboxylic esters. This process involves sequential N-alkylation, ester enolate rearrangement, and esterification, highlighting the versatility of β-lactams in synthetic organic chemistry (Barrett et al., 2000).

Mechanistic Studies and Reaction Optimization

Radical Trapping and Neuroprotection : The comparison of the radical trapping ability of various nitrones, including α-phenyl-N-tert-butyl nitrone (PBN), and their neuroprotective effects in rodent models, underscores the importance of understanding radical reactions in developing therapeutic agents (Maples et al., 2001).

π-Cyclizations and Ring Size Control : Studies on the Ag(I)-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates demonstrate how counterion and additive optimization can control the ring size, offering a pathway for selective synthesis of hydroxypyrone or pulvinone compounds (Hermann & Brückner, 2018).

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-18(14-21)25(23,24)17-7-5-4-6-8-17/h9-12,17-18H,4-8,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPPOLLVIXGDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)

![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)

![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)

![2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2835282.png)